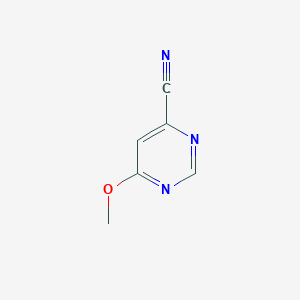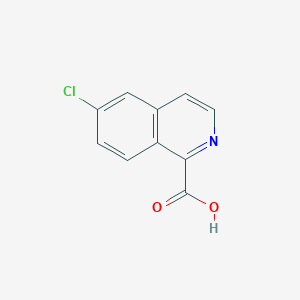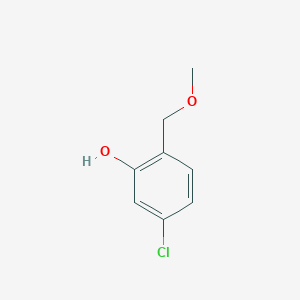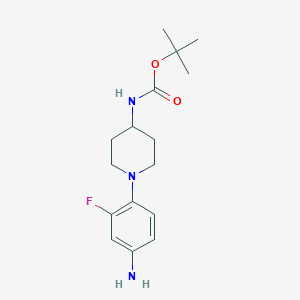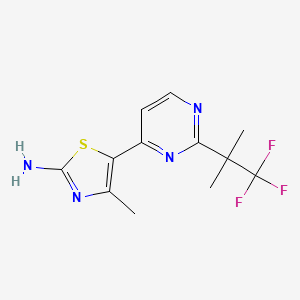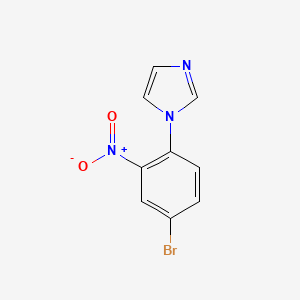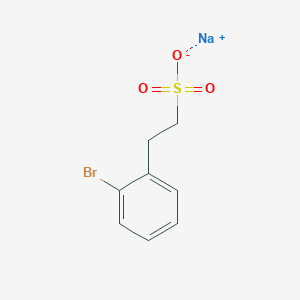
Sodium 2-(2-bromo-phenyl)ethanesulfonate
Descripción general
Descripción
Sodium 2-(2-bromo-phenyl)ethanesulfonate, also known as sodium 2-bromoethanesulfonate , is an organic compound with the chemical formula C₈H₁₀BrNaO₃S . It belongs to the class of sulfinates (RSO₂Na), which have gained prominence due to their versatile reactivity and multifaceted synthetic applications .
Synthesis Analysis
The preparation of sodium sulfinates involves various synthetic methods. Notably, sodium sulfinates serve as versatile building blocks for synthesizing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. Researchers have made remarkable advancements in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones using sodium sulfinates. These include vinyl sulfones, allyl sulfones, and β-keto sulfones .
Molecular Structure Analysis
The molecular formula of Sodium 2-(2-bromo-phenyl)ethanesulfonate is C₈H₁₀BrNaO₃S . Its structure consists of a bromophenyl group attached to an ethanesulfonate moiety. The sodium ion (Na⁺) balances the charge, resulting in a water-soluble compound .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Direcciones Futuras
Research on sodium sulfinates continues to evolve. Future directions may include exploring novel synthetic methodologies, investigating site-selective reactions (such as C–H sulfonylation), and optimizing sustainable synthetic routes. Additionally, understanding their applications in catalysis and material science remains an exciting avenue for exploration .
Propiedades
IUPAC Name |
sodium;2-(2-bromophenyl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-8-4-2-1-3-7(8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYTOWIJWABC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-bromo-phenyl)ethanesulfonate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

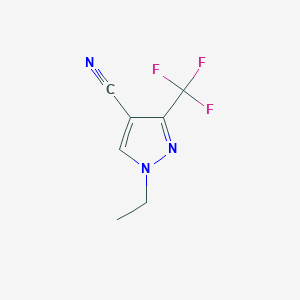
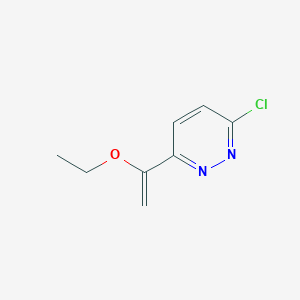
![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
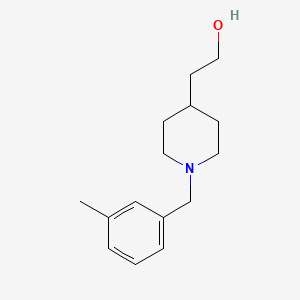
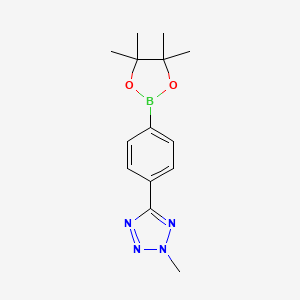
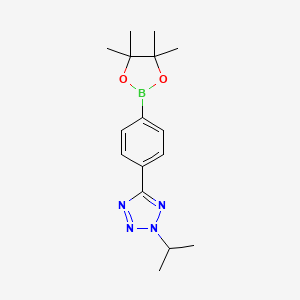
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
